molecular formula C24H24N4O2 B2831923 (E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide CAS No. 882220-63-5

(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Cat. No.: B2831923
CAS No.: 882220-63-5
M. Wt: 400.482
InChI Key: PZHNIKHAQJSTQU-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a useful research compound. Its molecular formula is C24H24N4O2 and its molecular weight is 400.482. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis and Optical Properties : The synthesis of 3-aryl-2-cyano acrylamide derivatives, including compounds with methoxyphenyl groups, has been explored for their distinct optical properties resulting from different stacking modes. These compounds exhibit mechanofluorochromic properties, with changes in luminescence upon mechanical grinding, indicating potential applications in material science for sensing and display technologies Qing‐bao Song et al., 2015.

Enaminones as Building Blocks : Enaminones have been used to synthesize N-arylpyrazole-containing compounds, demonstrating their versatility as intermediates for generating structures with potential antitumor and antimicrobial activities. This showcases the chemical's utility in medicinal chemistry for creating bioactive molecules S. Riyadh, 2011.

Potential Applications

Fluorophore Development : Compounds with pyrazolopyrimidine structures have been synthesized for use as functional fluorophores, suggesting applications in bioimaging and sensing due to their fluorescence properties Juan C Castillo et al., 2018.

Corrosion Inhibition : Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors, which could be beneficial in protecting metals against corrosion, thereby extending their life in industrial applications Ahmed Abu-Rayyan et al., 2022.

Antiproliferative Activity : Indenopyrazoles, including compounds with methoxy groups, have been identified as tubulin polymerization inhibitors with promising antiproliferative activity against cancer cells. This underscores the potential of such compounds in cancer therapy research Hidemitsu Minegishi et al., 2015.

Mechanism of Action

Target of Action

The primary targets of AKOS001050615 are the Serine/threonine-protein kinase mTOR and the Phosphatidylinositol 3-kinase catalytic subunit type 3 . These proteins play crucial roles in cell growth, proliferation, and survival.

Mode of Action

AKOS001050615 acts as an inhibitor of its primary targets . By binding to these proteins, it prevents them from performing their normal functions, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of mTOR and Phosphatidylinositol 3-kinase catalytic subunit type 3 by AKOS001050615 affects multiple biochemical pathways. These proteins are involved in pathways like the PI3K-Akt signaling pathway, which regulates cell cycle and prevents apoptosis, or programmed cell death .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites to exert its effects .

Result of Action

The molecular and cellular effects of AKOS001050615’s action are largely dependent on the specific context of its use. Given its targets, it’s likely that this compound could influence cell growth and survival, potentially making it useful in contexts such as cancer treatment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of AKOS001050615. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in a given environment .

Properties

IUPAC Name

(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-18-9-11-19(12-10-18)23-21(17-28(27-23)22-7-4-3-5-8-22)15-20(16-25)24(29)26-13-6-14-30-2/h3-5,7-12,15,17H,6,13-14H2,1-2H3,(H,26,29)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHNIKHAQJSTQU-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCCCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCCCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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